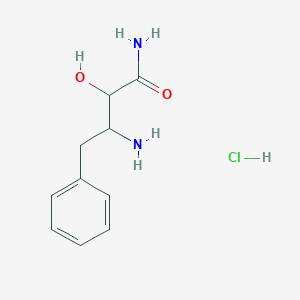
(2S)-2-amino-N-cyclopropyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-N-cyclopropyl-3-phenylpropanamide, commonly known as ACPA, is an organic compound with various applications in scientific research. ACPA has a unique structure and properties that make it useful for many laboratory experiments.
Aplicaciones Científicas De Investigación
Conformational Analysis and Chemical Reactivity
Conformational Preferences : The intrinsic conformational preferences of related compounds, such as (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, have been studied. These studies help understand the structural behavior of similar compounds in different environments, crucial for drug design and synthesis (Casanovas et al., 2003).
Chemoselective Reactions : Investigations into the chemoselective reactions of similar compounds, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles, are key for developing new synthetic methodologies. This research is significant for creating novel compounds with potential pharmacological applications (Hajji et al., 2002).
Computational Peptidology : Computational methods have been used to study the molecular properties and structures of tripeptides containing similar amino acid sequences. These studies are vital for understanding the reactivity and potential biological applications of these compounds (Flores-Holguín et al., 2019).
Synthesis and Pharmacological Applications
Synthesis of Functionalized Derivatives : Research has focused on synthesizing functionalized amino acid derivatives, including compounds similar to (2S)-2-amino-N-cyclopropyl-3-phenylpropanamide, for potential use in designing anticancer agents. This synthesis research is fundamental in exploring new therapeutic avenues (Kumar et al., 2009).
Development of NMDA Receptor Antagonists : The synthesis of conformationally restricted analogues of related compounds has been pursued to develop efficient NMDA receptor antagonists. Such research is crucial for advancing treatments in neuropharmacology (Shuto et al., 1998).
Novel Synthetic Methodologies : Efforts in creating new synthetic pathways for enantiopure derivatives, such as (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, are essential for the development of novel pharmaceutical compounds (Li et al., 2013).
Additional Applications
- Pathogenic Bacteria Detection : Novel methods using exogenous volatile organic compound metabolites, derived from similar compounds, have been developed for the detection of pathogenic bacteria. This innovative approach is significant for medical diagnostics and public health safety (Tait et al., 2015).
Propiedades
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBRPTHIEGZKEK-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@H](CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride](/img/structure/B1358721.png)

